(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a hydrazinyl group and a bis(2-chloroethyl)amino group, making it a candidate for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the hydrazinyl and bis(2-chloroethyl)amino groups through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound may be investigated for its interactions with biological molecules and potential therapeutic applications. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells, leading to cell death.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Melphalan: Similar in structure and function, used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the potential for diverse chemical modifications. Its structure allows for targeted interactions with biological molecules, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H21Cl2N5O2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21Cl2N5O2/c1-22-15(11-16(25)23(2)17(22)26)21-20-12-13-3-5-14(6-4-13)24(9-7-18)10-8-19/h3-6,11-12,21H,7-10H2,1-2H3/b20-12- |
InChI Key |
JQZDSZGPCLENPS-NDENLUEZSA-N |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N/N=C\C2=CC=C(C=C2)N(CCCl)CCCl |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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